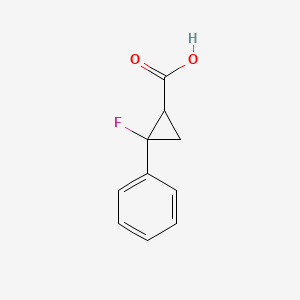

2-Fluoro-2-phenylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-fluoro-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOVTWLQHAOUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670002 | |

| Record name | 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914221-42-4 | |

| Record name | 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the cyclopropanation of styrene or related alkenes with diazo compounds or carbene precursors. The process typically employs diazocompounds such as ethyl diazoacetate in the presence of catalysts, leading to the formation of cyclopropane derivatives bearing phenyl groups.

Key Reaction:

- Reaction of styrene with ethyl diazoacetate catalyzed by transition metals (e.g., copper, rhodium) to form trans- or cis- cyclopropane esters.

- Subsequent hydrolysis and functionalization yield the carboxylic acid.

Research Findings:

- This method offers high stereoselectivity and yields, but challenges include controlling stereochemistry and managing hazardous diazo reagents.

- For example, trans-2-phenylcyclopropane carboxylic acid can be obtained via this route with yields exceeding 80%, depending on conditions.

Data Table:

| Step | Reagents | Catalyst | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Styrene + Ethyl diazoacetate | Rhodium or Copper | 80-90 | Trans selectivity | Hazardous reagents |

Fluorination of Cyclopropane Intermediates

Method Overview:

Multi-Step Synthesis via Halogenated Precursors

Method Overview:

A common industrial route involves halogenation of cyclopropane carboxylic acids, followed by fluorination and subsequent functionalization.

Key Steps:

- Synthesis of 2-halo-2-phenylcyclopropanecarboxylic acid via halogenation of cyclopropane derivatives.

- Fluorination of the halogenated intermediate to introduce fluorine.

- Final acidification and purification to obtain the target compound.

Research Findings:

- This method is scalable and adaptable for industrial production, with high yields (~80%) and good stereocontrol.

- The process is facilitated by catalysts and optimized reaction conditions to minimize side reactions.

Data Table:

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Halogenation | Cyclopropane carboxylic acid + Cl2 / Br2 | UV or heat | 85 | Regioselective |

| Fluorination | Halogenated intermediate + DAST/Xenon difluoride | Room temp | 75-85 | Stereoselective |

Preparation via Metal-Mediated Reactions

Method Overview:

This involves metal-mediated reactions such as the reaction of halogenated cyclopropanecarboxylic acids with metals (e.g., magnesium, zinc) in the presence of bases, facilitating fluorination or ring-opening processes.

Research Findings:

- Metal reduction or transmetallation can be used to generate reactive intermediates for fluorination.

- These methods often improve yields and stereoselectivity, especially when combined with chiral catalysts.

Data Table:

| Reagents | Metal | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenated cyclopropane | Magnesium / Zinc | Elevated temperature | 70-80 | Enhanced stereocontrol |

Summary of Key Data

| Preparation Method | Main Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation + Hydrolysis | Styrene + diazo compounds | 80-90 | High stereoselectivity | Hazardous reagents |

| Halogenation + Fluorination | Cyclopropane derivatives + fluorinating agents | 70-85 | Scalable, high yield | Requires multiple steps |

| Metal-mediated fluorination | Halogenated intermediates + metals | 70-80 | Good stereocontrol | Metal handling |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the cyclopropane ring.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted cyclopropanes.

Scientific Research Applications

2-Fluoro-2-phenylcyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Biological Activity

2-Fluoro-2-phenylcyclopropanecarboxylic acid (also known as rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid) has garnered attention in medicinal chemistry due to its significant biological activity. This compound is primarily studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters.

Chemical Structure and Properties

The unique structure of this compound includes a cyclopropane ring, a phenyl group, and a carboxylic acid functional group. The incorporation of fluorine is particularly noteworthy as it enhances the compound's biological efficacy compared to non-fluorinated analogs.

Chemical Formula: CHF\O

The biological activity of this compound is primarily attributed to its interaction with MAOs. The presence of the fluorine atom improves hydrogen bonding capabilities, facilitating stronger interactions with enzyme active sites. The compound exhibits competitive inhibition against MAOs, with studies indicating that it has enhanced activity due to this fluorination.

Inhibition of Monoamine Oxidases

Research indicates that this compound acts as a potent inhibitor of both MAO A and MAO B. The selectivity and potency can vary based on structural modifications and the presence of substituents on the phenyl ring.

| Compound | MAO A Inhibition | MAO B Inhibition | Selectivity Index |

|---|---|---|---|

| This compound | Moderate | High | 100:1 (MAO B:MAO A) |

| Tranylcypromine | High | Moderate | 3:1 |

| 1-Phenylcyclopropylamine | Low | Moderate | N/A |

The selectivity index indicates that this compound is significantly more selective for MAO B compared to MAO A, making it a candidate for further therapeutic exploration, particularly in treating depression and anxiety disorders.

Antimicrobial Properties

In addition to its role as an MAO inhibitor, studies have suggested that fluorinated cyclopropanes, including this compound, may exhibit antimicrobial properties. This aspect opens avenues for its application in pharmaceutical formulations aimed at combating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on MAO Inhibition :

- Researchers investigated the inhibitory effects of various analogs on recombinant human liver MAOs.

- Results indicated that the fluorinated compounds demonstrated enhanced inhibition compared to their non-fluorinated counterparts.

- The study concluded that structural modifications could lead to more potent inhibitors with fewer side effects.

-

Antimicrobial Activity Assessment :

- A series of tests were performed against common bacterial strains.

- The findings revealed that certain concentrations of this compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Future Research Directions

While current studies highlight the promising biological activities of this compound, further research is necessary to elucidate its mechanisms of action fully. Future investigations should focus on:

- Exploring structure-activity relationships (SAR) to optimize potency and selectivity.

- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

- Investigating potential side effects associated with long-term use.

Q & A

Q. What structural features distinguish 2-Fluoro-2-phenylcyclopropanecarboxylic acid from similar fluorinated cyclopropane derivatives?

The compound’s uniqueness lies in its cyclopropane ring fused with a fluorine atom and a phenyl group at the 2-position. This combination introduces both steric strain (from the cyclopropane) and electronic effects (due to fluorine’s electronegativity). Compared to analogs like 2-(4-fluorophenyl)propanoic acid, the cyclopropane ring enhances rigidity, potentially improving target binding specificity. A comparative analysis (see table below) highlights its distinct pharmacophore profile .

| Compound | Unique Feature | Relevance |

|---|---|---|

| 2-Fluoropropionic acid | Simpler structure, single fluorine | Limited binding selectivity |

| 1-(4-Fluorophenyl)cyclopropane- | Fluorine on phenyl, cyclopropane rigidity | Improved receptor affinity |

| 2-Fluoro-2-phenylcyclopropane- | Dual fluorine + phenyl on cyclopropane | Enhanced bioactivity and selectivity |

Q. What synthetic methodologies are foundational for producing this compound?

Synthesis typically involves cyclopropanation strategies, such as reacting fluorinated alkenes with diazo esters (e.g., ethyl diazoacetate) under controlled conditions. Post-synthetic oxidation of intermediates (e.g., ethyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate) yields the carboxylic acid moiety. Key steps include optimizing reaction pH and temperature to minimize side products like halogenated derivatives .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Purity (>98%) should be verified via HPLC or NMR prior to experimental use, with certificates of analysis (COA) ensuring batch consistency .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in the cyclopropane ring affect biological activity?

The trans configuration (e.g., trans-2-phenylcyclopropanecarboxylic acid) imposes distinct conformational constraints, influencing interactions with enzymes like cyclooxygenase-2 (COX-2). Computational docking studies suggest that the trans isomer aligns better with hydrophobic pockets in inflammatory targets, enhancing inhibitory potency. Chiral resolution via chiral HPLC or enzymatic methods is critical for isolating enantiomerically pure samples .

Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

Discrepancies often arise from variations in fluorine positioning (e.g., ortho vs. para on phenyl) or cyclopropane stereochemistry. Systematic structure-activity relationship (SAR) studies, combined with molecular dynamics simulations, can clarify these effects. For example, 2-fluoro substitution on the phenyl group (vs. 4-fluoro) may improve binding to γ-aminobutyric acid (GABA) receptors due to altered dipole interactions .

Q. Which analytical techniques are most effective for characterizing fluorinated cyclopropane derivatives?

- NMR : ¹⁹F NMR quantifies fluorine environments; coupling constants reveal cyclopropane ring strain.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- LC-MS/MS : Detects trace impurities (e.g., oxidation byproducts) with high sensitivity.

- Chiral HPLC : Ensures enantiomeric purity (>99% ee) for pharmacological studies .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Use flow chemistry to control exothermic cyclopropanation reactions, reducing diazo compound decomposition. Catalytic systems (e.g., Rh₂(OAc)₄) improve regioselectivity, while scavenging agents (e.g., silica-bound thiourea) trap reactive intermediates. Green solvents (e.g., cyclopentyl methyl ether) enhance safety and sustainability .

Methodological Notes

- Biological Assay Design : Use enzyme inhibition assays (e.g., COX-2) with fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., indomethacin) and validate results via isothermal titration calorimetry (ITC) .

- Computational Modeling : Employ density functional theory (DFT) to predict fluorine’s impact on electron distribution and binding affinity. Compare with crystallographic data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.